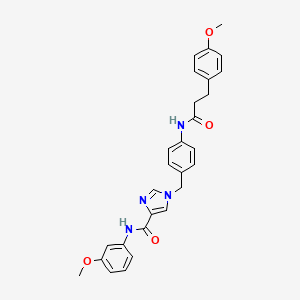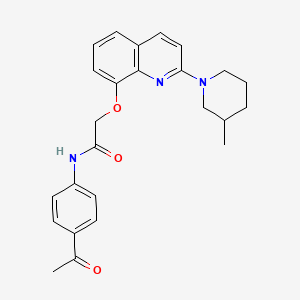![molecular formula C17H16N4O4S2 B2391468 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 2034304-87-3](/img/structure/B2391468.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a novel chemical compound with a unique molecular structure. This compound features a combination of a pyridazinone core and a benzo[d]thiazole unit, linked through an acetamide group, and exhibits interesting biological properties, which have piqued the interest of researchers in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves a multi-step process:
Step 1: : Preparation of the pyridazinone core involves cyclization of a suitable hydrazine derivative with a diketone under acidic or basic conditions.
Step 2: : Synthesis of the benzo[d]thiazole unit is achieved through the reaction of 2-aminothiophenol with a carboxylic acid derivative, often using polyphosphoric acid (PPA) or other dehydrating agents.
Step 3: : The pyridazinone and benzo[d]thiazole intermediates are coupled via an acetamide linkage, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the synthetic route to improve yield and reduce cost. This is often achieved by:
Using robust and scalable reaction conditions.
Employing catalysts to enhance reaction efficiency.
Implementing purification techniques like crystallization, distillation, or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide undergoes several types of chemical reactions:
Oxidation and Reduction
Oxidation: : The compound can undergo oxidation at the methylsulfonyl group, leading to the formation of sulfone or sulfoxide derivatives under strong oxidizing conditions.
Reduction: : The oxo group in the pyridazinone core can be reduced to a hydroxyl group under mild reducing conditions, such as hydrogenation over a metal catalyst.
Substitution Reactions
Nucleophilic Substitution: : The acetamide linkage can be a site for nucleophilic substitution, where the amide nitrogen is replaced by a nucleophile like an amine, resulting in a new amide derivative.
Electrophilic Substitution: : The aromatic ring of the benzo[d]thiazole unit can participate in electrophilic substitution reactions, like nitration or halogenation, yielding substituted aromatic products.
Common Reagents and Conditions
Strong oxidizers (e.g., KMnO₄, H₂O₂) for oxidation reactions.
Reducing agents (e.g., NaBH₄, H₂/Pd) for reduction reactions.
Bases (e.g., NaOH, K₂CO₃) and acids (e.g., HCl, H₂SO₄) for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide serves as a versatile intermediate for synthesizing derivatives with enhanced or modified properties, making it valuable for developing new materials and catalysts.
Biology
Biologically, this compound has been explored for its potential in modulating enzyme activity, particularly targeting enzymes involved in metabolic pathways, showcasing its promise as a lead compound in drug discovery.
Medicine
In medicine, this compound has shown activity against certain diseases, including anti-inflammatory and anticancer properties, making it a candidate for therapeutic development.
Industry
Industrially, the compound is studied for its potential use in manufacturing pharmaceuticals, agrochemicals, and fine chemicals, where its unique reactivity can be harnessed for various applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and modulating biological pathways:
Molecular Targets: : The compound is known to interact with key enzymes and receptors involved in cellular signaling and metabolic processes.
Pathways Involved: : Its action on these molecular targets results in the modulation of pathways such as inflammation, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide exhibits unique structural features and properties:
Structural Uniqueness: : The combination of a pyridazinone core with a benzo[d]thiazole unit via an acetamide linkage is distinctive, providing a unique set of chemical and biological properties.
Related Compounds: : Compounds such as 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(phenyl)acetamide and 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide, while similar, lack the specific substituents and modifications that confer the unique properties of the target compound.
This detailed exploration of this compound underscores its significance in scientific research and potential applications across various fields. The compound's unique structure and reactivity make it a valuable subject of study for developing new materials, drugs, and industrial products.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-27(24,25)11-4-5-13-14(8-11)26-17(18-13)19-15(22)9-21-16(23)7-6-12(20-21)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNZWLWTHPSFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2391385.png)
![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2391388.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2391390.png)
![2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2391392.png)

![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride](/img/structure/B2391398.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2391399.png)


![Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2391404.png)

![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)
